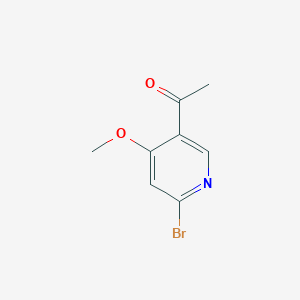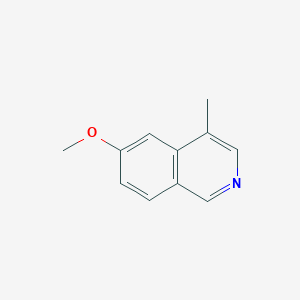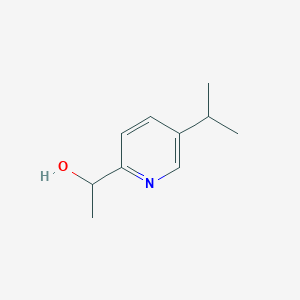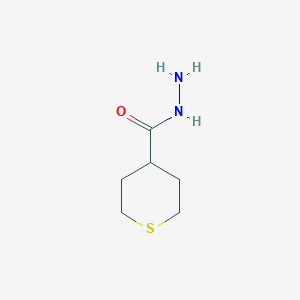![molecular formula C9H10N2O2S2 B13117675 Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)
Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusion with Pyridine Ring: The thiazole ring is then fused with a pyridine ring through a condensation reaction. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.
Introduction of the Ethylsulfonyl Group: The final step involves the introduction of the ethylsulfonyl group. This can be achieved by reacting the intermediate compound with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylsulfonyl chloride in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazolo[4,5-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of various fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Ethylsulfonyl)pyridine: Similar structure but lacks the thiazole ring.
6-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the ethylsulfonyl group.
2-(Methylsulfonyl)-6-methylthiazolo[4,5-b]pyridine: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
2-(Ethylsulfonyl)-6-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the ethylsulfonyl group and the fused thiazole-pyridine ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2O2S2 |
|---|---|
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
2-ethylsulfonyl-6-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-15(12,13)9-11-8-7(14-9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
AVAXOWKACNBLGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=NC2=C(S1)C=C(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


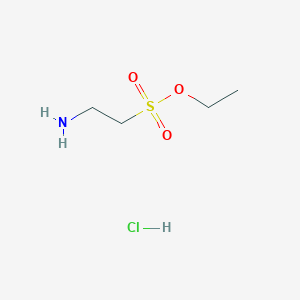


![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)
![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
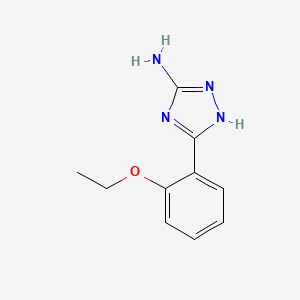
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)


